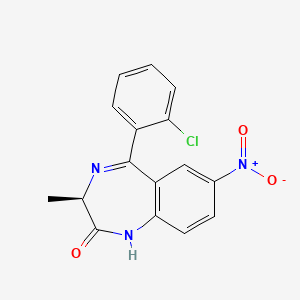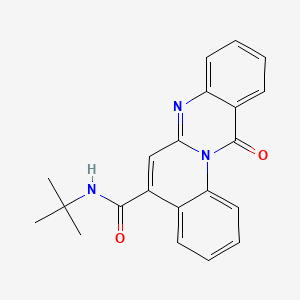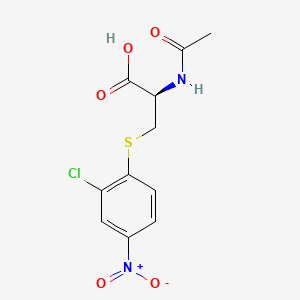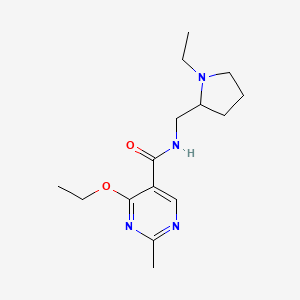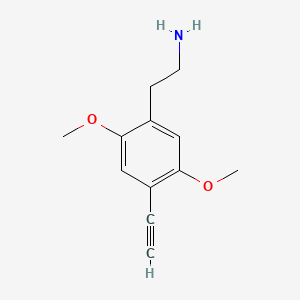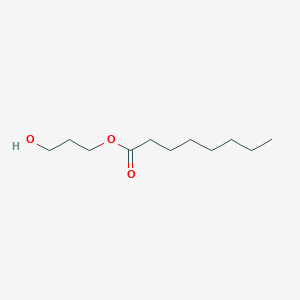
Octanoic acid, 3-hydroxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl octanoate, is an organic compound with the molecular formula C11H22O3. It is an ester formed from octanoic acid and 3-hydroxypropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 3-hydroxypropyl ester typically involves the esterification of octanoic acid with 3-hydroxypropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where octanoic acid and 3-hydroxypropanol are continuously fed into the reactor along with the acid catalyst. The ester is then separated from the reaction mixture by distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted esters.
Scientific Research Applications
Octanoic acid, 3-hydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer production
Mechanism of Action
The mechanism of action of octanoic acid, 3-hydroxypropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release octanoic acid and 3-hydroxypropanol. Octanoic acid can then participate in fatty acid metabolism, while 3-hydroxypropanol can be further metabolized in various biochemical pathways .
Comparison with Similar Compounds
- Octanoic acid, 2-hydroxypropyl ester
- Octanoic acid, 3-methylphenyl ester
- Octanoic acid, 3-hydroxy-, methyl ester
Comparison: Octanoic acid, 3-hydroxypropyl ester is unique due to its specific ester linkage and the presence of a hydroxyl group on the propyl chain. This structural feature imparts distinct chemical and physical properties compared to other similar esters. For example, the presence of the hydroxyl group can influence its solubility and reactivity in various chemical reactions .
Properties
CAS No. |
102731-54-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-hydroxypropyl octanoate |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h12H,2-10H2,1H3 |
InChI Key |
LBWNKTZBTUKBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


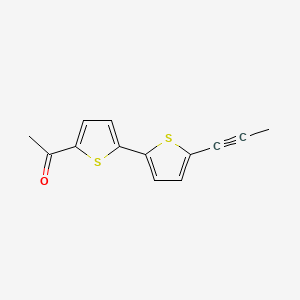
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
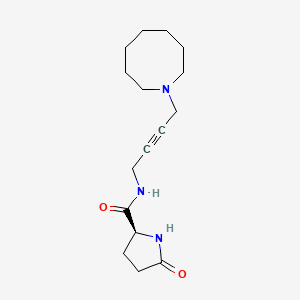

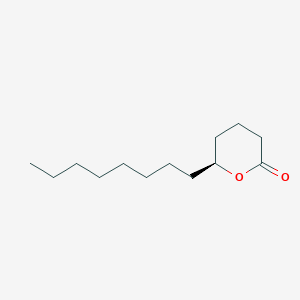
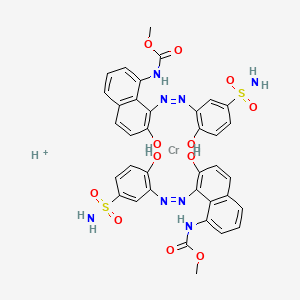
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
